molecular formula C18H15ClFNO B1343415 (4-Chloro-2-fluorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone CAS No. 898763-68-3

(4-Chloro-2-fluorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone

Cat. No. B1343415
CAS RN: 898763-68-3
M. Wt: 315.8 g/mol
InChI Key: VJWTUTCHLPDQKQ-UHFFFAOYSA-N
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Description

The compound “(4-Chloro-2-fluorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic heterocycle, like in many biologically active molecules . Pyrrole derivatives are known to possess diverse biological activities, which makes them interesting for medicinal chemistry .

Scientific Research Applications

Synthesis and Structural Characterization

This compound, due to its complex molecular structure, has been the subject of various synthetic and structural characterization studies. One such study focused on the synthesis, crystal structure, and DFT (Density Functional Theory) analysis of related compounds, revealing insights into their conformational stability and physicochemical properties. These investigations are foundational for understanding the compound's behavior in various conditions, aiding in the design of more efficient synthetic routes and applications in material science (Huang et al., 2021).

Chemical Modification and Reactivity

Research into the chemical modification and reactivity of similar complex molecules highlights the potential for creating novel structures with unique properties. A detailed synthesis approach was outlined for a novel structural isomer, showcasing the intricate steps required to manipulate such molecules for specific outcomes. This process underscores the potential for chemical innovation in developing new materials or therapeutic agents (Rotas, Kimbaris, & Varvounis, 2011).

Crystallographic Analysis and Molecular Interactions

Crystallographic analysis plays a crucial role in understanding the molecular structure and interactions of complex compounds. Studies involving related molecules have utilized X-ray diffraction to elucidate their crystal structures, offering valuable insights into their stability, molecular packing, and potential intermolecular interactions. Such information is critical for applications in crystal engineering and designing compounds with desired physical and chemical properties (Sun et al., 2017).

Biological Activity and Potential Applications

Although the specific compound has not been directly linked to biological activities in the available literature, studies on structurally related molecules indicate a broad interest in exploring their potential applications in medicine and agriculture. For instance, compounds with similar frameworks have been evaluated for antimicrobial and antiviral activities, suggesting the relevance of this chemical class in developing new therapeutic agents (Kumar et al., 2012). Furthermore, the design and synthesis of derivatives aiming at improved biological activities highlight the ongoing research efforts to leverage the chemical diversity of such molecules for practical applications.

Future Directions

Given the diverse biological activities of pyrrole derivatives , this compound could be of interest in medicinal chemistry research. Further studies could focus on elucidating its biological activity, mechanism of action, and potential therapeutic applications.

properties

IUPAC Name

(4-chloro-2-fluorophenyl)-[2-(2,5-dihydropyrrol-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClFNO/c19-14-7-8-16(17(20)11-14)18(22)15-6-2-1-5-13(15)12-21-9-3-4-10-21/h1-8,11H,9-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJWTUTCHLPDQKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCN1CC2=CC=CC=C2C(=O)C3=C(C=C(C=C3)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30643949
Record name (4-Chloro-2-fluorophenyl){2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30643949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898763-68-3
Record name (4-Chloro-2-fluorophenyl){2-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30643949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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